molecular formula C9H12N2O2 B1338472 Ethyl 2-(3-aminopyridin-4-YL)acetate CAS No. 65645-57-0

Ethyl 2-(3-aminopyridin-4-YL)acetate

Cat. No.: B1338472
CAS No.: 65645-57-0
M. Wt: 180.2 g/mol
InChI Key: WPJVPWFOTVTANX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopyridin-4-YL)acetate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with an amino group and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-aminopyridin-4-YL)acetate typically involves the reaction of 3-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminopyridine attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-aminopyridin-4-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl 2-(3-hydroxypyridin-4-YL)acetate or Ethyl 2-(3-alkylpyridin-4-YL)acetate.

    Substitution: Various acylated or sulfonylated derivatives.

Scientific Research Applications

Ethyl 2-(3-aminopyridin-4-YL)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminopyridin-4-YL)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2-(3-aminopyridin-2-YL)acetate
  • Methyl 2-(2-aminopyridin-3-YL)acetate

Comparison: Ethyl 2-(3-aminopyridin-4-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

ethyl 2-(3-aminopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJVPWFOTVTANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496832
Record name Ethyl (3-aminopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65645-57-0
Record name Ethyl 3-amino-4-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65645-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-aminopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250-ml Parr flask was added 0.30 g (1.4 mmol) of 3-nitro-4-pyridineacetic acid ethyl ester, 50 mg of 10% palladium on charcoal and 100 mL of ethanol. The mixture was subjected to hydrogenation using a Parr hydrogenator at 40 PSI for 15 min. The mixture was filtered through celite, and the filtrate was concentrated to give an oil which crystallised under a high vacuum to afford 0.282 g of the title compound as a yellow solid. 1H NMR (DMSO-d6): δ1.15 (t, J=7.2 Hz, 3H), 3.52 (s, 2H), 4.05 (q, J=7.2 Hz, 2H), 5.11 (s, 2H), 6.89 (d, J=4.8 Hz, 1H), 7.67 (d, J=4.8 Hz, 1H), 7.92 (s, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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